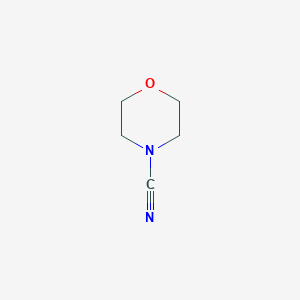

4-Morpholinecarbonitrile

描述

丁香醛: (IUPAC 名稱: 3-(4-叔丁基苯基)丙醛) 主要用於香料。其香氣喚起鈴蘭的清香,以花香、水生、綠色和醛香為特徵。在室温下,它呈淡黄色液体。 需注意,丁香醛若被攝入則有毒,接觸後可能造成皮膚刺激和過敏反應 .

2. 製備方法

合成路線::- 丁香醛可通過多種途徑合成,包括涉及醛和酮的縮合反應。

- 一種常見的方法是在酸性條件下,使 4-叔丁基苯甲醛與丙醛反應。

- 工業生產方法通常涉及使用優化條件的大規模合成。

- 這些方法確保商業用途的有效產率和純度。

3. 化學反應分析

反應類型::- 丁香醛經歷典型的醛反應,如氧化、還原和取代。

- 氧化: 它可以被氧化形成相應的羧酸。

- 還原: 醛基的還原產生相應的醇。

- 氧化: 常見的氧化劑包括高錳酸鉀 (KMnO~4~) 或重鉻酸 (H~2~CrO~4~)。

- 還原: 硼氫化鈉 (NaBH~4~) 或氫化鋰鋁 (LiAlH~4~) 可以還原醛基。

- 氧化產生相應的羧酸 (例如,3-(4-叔丁基苯基)丙酸)。

- 還原導致醇形式 (例如,3-(4-叔丁基苯基)丙醇)。

4. 科研應用

丁香醛在香料之外也有應用:

化學: 作為嗅覺受體研究中的模型化合物。

生物學: 通過激活嗅覺受體 OR1D2,作為人類精子的趨化劑。

醫學: 正在研究其在精子趨化作用中的潛在作用,幫助精子定位卵子[,].

5. 作用機制

- 丁香醛激活精子細胞中的嗅覺受體 OR1D2。

- 這種激活打開了鈣離子通道,導致游泳速度加快。

- 該化合物參與精子趨化作用表明,雄性在鼻子和精子中表達更多 OR1D2 受體存在進化壓力[1,2].

6. 與類似化合物的比較

- 丁香醛因其獨特的鈴蘭香氣而脫穎而出。

- 類似的化合物包括其他用於香料的醛,但沒有任何化合物能精確地模仿其香氣。

准备方法

Synthetic Routes::

- Bourgeonal can be synthesized through various routes, including condensation reactions involving aldehydes and ketones.

- One common method involves the reaction between 4-tert-butylbenzaldehyde and propanal under acidic conditions.

- Industrial production methods typically involve large-scale synthesis using optimized conditions.

- These methods ensure efficient yield and purity for commercial use.

化学反应分析

Types of Reactions::

- Bourgeonal undergoes typical aldehyde reactions, such as oxidation, reduction, and substitution.

- Oxidation: It can be oxidized to form the corresponding carboxylic acid.

- Reduction: Reduction of the aldehyde group yields the corresponding alcohol.

- Oxidation: Common oxidants include potassium permanganate (KMnO~4~) or chromic acid (H~2~CrO~4~).

- Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can reduce the aldehyde group.

- Oxidation produces the corresponding carboxylic acid (e.g., 3-(4-tert-butylphenyl)propanoic acid).

- Reduction leads to the alcohol form (e.g., 3-(4-tert-butylphenyl)propanol).

科学研究应用

Synthesis of Heterocyclic Compounds

4-Morpholinecarbonitrile plays a significant role in the synthesis of various substituted heterocyclic compounds. Its unique structure allows it to act as a versatile building block in organic synthesis. For example, it has been utilized in the reaction with 2-aminobenzophenones to produce cyclic amines, showcasing its utility in constructing complex molecular architectures.

Key Synthetic Reactions:

- Reactivity with Aminobenzophenones: This reaction leads to the formation of new cyclic structures that can be further functionalized for various applications.

- Formation of Quinazolines: It is also involved in the synthesis of quinazoline derivatives, which are known for their pharmacological activities .

Recent studies suggest that this compound exhibits notable biological activity, particularly as an antimicrobial agent. The structural features of this compound allow it to interact with biological targets, making it a candidate for further pharmacological exploration.

Potential Applications:

- Antimicrobial Agent: Its potential efficacy against various pathogens is under investigation.

- Drug Development: The compound's ability to serve as a precursor in synthesizing bioactive molecules positions it as a valuable asset in drug discovery efforts.

Case Studies and Research Findings

Several research studies have highlighted the applications of this compound in medicinal chemistry:

- A study demonstrated the synthesis of bioactive amino-quinazolines from this compound, which showed promise as selective inhibitors for platelet-derived growth factor receptor (PDGFR) phosphorylation. These inhibitors are crucial for managing malignant proliferative disorders .

- Another research effort focused on developing transition-metal-free synthetic methods utilizing this compound to create quinazolines with high yields and efficiency. This approach emphasizes sustainable practices in chemical synthesis .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Morpholine | Six-membered heterocycle | Basic amine properties; used as a solvent |

| Piperidine | Six-membered heterocycle | More basic than morpholine; lacks ether functionality |

| Cyanamide | Simple nitrile | Used as a fertilizer; less complex than this compound |

| 2-Aminobenzophenone | Aromatic amine | Reacts with this compound for synthesis |

The distinct combination of morpholine and carbonitrile functionalities in this compound provides unique reactivity and biological profiles that differentiate it from these similar compounds.

作用机制

- Bourgeonal activates the olfactory receptor OR1D2 in sperm cells.

- This activation opens calcium ion channels, leading to increased swimming speed.

- The compound’s involvement in sperm chemotaxis suggests an evolutionary pressure for males to express more OR1D2 receptors, both in the nose and sperm[1,2].

相似化合物的比较

- Bourgeonal stands out due to its unique lily-of-the-valley scent.

- Similar compounds include other aldehydes used in perfumery, but none precisely mimic its fragrance.

生物活性

4-Morpholinecarbonitrile, a heterocyclic compound with the empirical formula CHNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antiviral properties, synthesis methods, and potential applications in drug development, supported by case studies and research findings.

Chemical Structure and Properties

This compound consists of a morpholine ring attached to a cyano group, which contributes to its unique reactivity and biological activity. The compound has a molecular weight of 112.13 g/mol and exhibits a density of 1.109 g/mL at 25 °C.

Antiviral Properties

Research indicates that this compound and its derivatives exhibit significant antiviral activity, particularly against Hepatitis C virus (HCV). A study identified N-(morpholine-4-carbonyloxy) amidine derivatives, including this compound, as potent inhibitors of HCV replication. The structure-activity relationship (SAR) analyses revealed that the morpholine moiety is crucial for antiviral efficacy .

Key Findings:

- Efficacy: Compounds derived from this compound demonstrated EC values ranging from 0.36 to 4.81 μM against HCV, indicating strong antiviral potential .

- Mechanism of Action: The antiviral effect is believed to be mediated through the activation of the nuclear factor κB (NF-κB) pathway, which plays a role in immune response and cellular signaling .

Other Biological Activities

While antiviral properties are the most documented, preliminary studies suggest that this compound may also possess other pharmacological activities, including:

- Antimicrobial Activity: Potential applications in treating bacterial infections have been noted but require further investigation.

- Anticancer Potential: Similar compounds within the quinazoline family have shown promise as anticancer agents, suggesting that derivatives of this compound could be explored for similar effects .

Synthesis Methods

The synthesis of this compound typically involves the reaction of morpholine derivatives with cyano precursors. Various synthetic routes have been reported, emphasizing safety and yield optimization:

| Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with cyanamide | 89% | Methane sulfonic acid as catalyst |

| Cycloaddition reactions | Variable | Elevated temperatures (up to 120 °C) |

These methods highlight the versatility in synthesizing this compound while achieving high yields under controlled conditions .

Case Studies

- Antiviral Screening : In a comprehensive screening of compounds for HCV inhibition, derivatives of this compound were evaluated alongside other known antiviral agents. The study concluded that specific structural modifications could enhance potency and selectivity against viral targets .

- Synthesis Optimization : A recent study focused on optimizing the reaction conditions for synthesizing urea derivatives from this compound, achieving yields between 73% and 92%, demonstrating its utility in generating biologically active compounds efficiently .

属性

IUPAC Name |

morpholine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c6-5-7-1-3-8-4-2-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQOXLAQTDFJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165193 | |

| Record name | 4-Morpholinocarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-89-8 | |

| Record name | 4-Morpholinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinocarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinocarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MORPHOLINECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J46WIZ61MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the electronic structure of 4-Morpholinecarbonitrile?

A1: Research utilizing photoelectron spectroscopy, alongside AM1 semiempirical calculations, reveals insightful details about the electronic structure of this compound. The studies highlight a fascinating interplay of inductive and resonance effects within the morpholine ring system. [] This combination significantly influences the compound's electronic distribution and, consequently, its chemical behavior.

Q2: Has this compound been used in the synthesis of other compounds?

A2: Yes, this compound acts as a reactant in synthesizing substituted heterocyclic compounds. Studies illustrate its utility in reactions with N-vinylsubstituted chloroformamidines, yielding diverse structures like substituted triazoles, thiazoles, selenazoles, and pyrimidines. [] This highlights its versatility as a building block in organic synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。